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Compound of Interest

Compound Name: 3-Fluorobenzene-1,2-diamine

Cat. No.: B095444 Get Quote

An In-Depth Technical Guide to 3-Fluorobenzene-1,2-diamine (CAS: 18645-88-0) for

Advanced Chemical Synthesis

Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 3-Fluorobenzene-1,2-
diamine, a critical building block for researchers, medicinal chemists, and professionals in drug

development. Moving beyond a simple data sheet, this guide delves into the causality behind

its application, offering field-proven insights into its synthesis, reactivity, and strategic

importance in modern pharmaceutical design.

Core Identity and Physicochemical Properties
3-Fluorobenzene-1,2-diamine, also known as 3-fluoro-o-phenylenediamine, is an aromatic

diamine whose strategic importance is derived from the unique interplay between its

nucleophilic amine groups and the electronically-influential fluorine substituent.[1][2] This

combination makes it a highly valuable precursor for a range of heterocyclic compounds,

particularly in the agrochemical and pharmaceutical industries.[1]

Key Properties Summary
The fundamental physical and chemical properties of this compound are summarized below,

providing a foundational dataset for experimental design.
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Property Value Source(s)

CAS Number 18645-88-0 [1][3][4][5]

Molecular Formula C₆H₇FN₂ [3][4]

Molecular Weight 126.13 g/mol [3][4]

Appearance
Colorless to brown/black solid

or semi-solid
[1][3][6]

Melting Point 40.9 - 42.2 °C [5]

Solubility
Soluble in water and common

organic alcohol solvents
[1]

Purity
Typically available at ≥95% -

98%
[3][6]

Topological Polar Surface Area

(TPSA)
52.04 Å² [7]

Synonyms

3-Fluoro-1,2-benzenediamine,

3-Fluorophenylene-1,2-

diamine, 2,3-

Diaminofluorobenzene

[1][3][5]

Strategic Synthesis and Core Reactivity
Understanding the synthetic origin and predictable reactivity of 3-Fluorobenzene-1,2-diamine
is paramount for its effective utilization.

Synthetic Pathway Overview
While multiple specific industrial routes exist, a common and logical laboratory-scale synthesis

involves a two-step process starting from 1-fluoro-2-nitrobenzene. This approach leverages

well-understood, high-yielding reactions.

Nucleophilic Aromatic Substitution (SₙAr): An initial amination of a fluoronitrobenzene

precursor.
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Reduction of Nitro Group: The nitro group is then reduced to the corresponding amine,

yielding the final diamine product. A standard method for this transformation is catalytic

hydrogenation.[8]

The workflow below illustrates this common synthetic logic.

Synthetic Pathway

1-Fluoro-2-nitrobenzene

Nucleophilic Aromatic
Substitution (SₙAr)

(e.g., with Benzylamine)

Step 1

N-Substituted-2-nitroaniline
Intermediate

Catalytic Hydrogenation
(e.g., Pd/C, H₂)

Step 2

3-Fluorobenzene-1,2-diamine
(or N-substituted analog)

Click to download full resolution via product page

Caption: Generalized synthetic route to o-phenylenediamines.

Core Reactivity: The Gateway to Benzimidazoles
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The primary utility of 3-Fluorobenzene-1,2-diamine lies in its role as a precursor to the

benzimidazole scaffold. Benzimidazoles are a cornerstone of medicinal chemistry, forming the

core of numerous drugs with activities including antiviral, anticancer, and anti-ulcer properties.

[9]

The reaction proceeds via a condensation of the diamine with an aldehyde. This is not merely a

mixing of reagents; it is a sequential process involving the formation of a Schiff base

intermediate, followed by an intramolecular cyclization and subsequent aromatization (often via

oxidation) to yield the stable benzimidazole ring system.

Benzimidazole Synthesis

3-Fluorobenzene-1,2-diamine

Condensation &
Schiff Base Formation

Aldehyde (R-CHO)

Intramolecular
Cyclization

Schiff Base Intermediate

Oxidation/
Aromatization

Dihydro-benzimidazole

2-Substituted-4-fluoro-
1H-benzo[d]imidazole

Click to download full resolution via product page
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Caption: Reaction mechanism for forming fluorinated benzimidazoles.

Field Application: Drug Discovery Insights
The choice to use a fluorinated diamine is a deliberate design element in modern drug

discovery. The carbon-fluorine bond is exceptionally strong and the fluorine atom is highly

electronegative, which imparts several advantageous properties to a drug candidate.[10]

The Strategic Role of Fluorine
Metabolic Blocking: Aromatic C-H bonds are often susceptible to metabolic oxidation by

cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom at such a "soft

spot" can block this metabolic pathway, thereby increasing the drug's half-life and oral

bioavailability.[10]

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby

amine groups. This subtle tuning of basicity can significantly impact a molecule's solubility,

cell permeability, and target binding affinity.

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent

interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing

the potency of the drug.

Lipophilicity and Permeability: Fluorine substitution often increases a molecule's lipophilicity,

which can enhance its ability to cross cellular membranes and reach its intended target, a

particularly crucial factor for CNS-active agents.[10]

Impact of Fluorine in Drug Design

Drug Scaffold Fluorine
Substitution Pharmacokinetics (PK)

- Increased Half-Life
- Enhanced Bioavailability

Blocks Metabolism

Pharmacodynamics (PD)
- Altered pKa

- Improved Binding Affinity
- Increased PotencyModulates Electronics
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Caption: Fluorine's dual impact on drug pharmacokinetics and pharmacodynamics.

Experimental Protocol: Synthesis of a 2-
Substituted-4-fluoro-1H-benzo[d]imidazole
This protocol is a representative, self-validating system for the synthesis of a benzimidazole

derivative from 3-Fluorobenzene-1,2-diamine. The choice of catalyst and solvent is critical for

achieving high yields and purity.[9]

Objective: To synthesize a 2-substituted-4-fluorobenzimidazole via condensation with an

aromatic aldehyde.

Materials:

3-Fluorobenzene-1,2-diamine (1.0 eq)

Substituted Aromatic Aldehyde (e.g., Anisaldehyde) (1.0 eq)

Ammonium Chloride (NH₄Cl) (30 mol%) or another suitable catalyst/oxidant system.[11]

Ethanol (Solvent)

Deionized Water

Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup.

Step-by-Step Procedure:

Reaction Setup: To a 50 mL round-bottom flask, add 3-Fluorobenzene-1,2-diamine (e.g.,

1.00 g, 7.93 mmol), the chosen aromatic aldehyde (1.0 eq), and ethanol (20 mL).

Catalyst Addition: Add the catalyst, such as NH₄Cl (e.g., 0.13 g, 2.38 mmol), to the mixture.

Heating and Monitoring: Equip the flask with a condenser and heat the mixture to 80 °C with

vigorous stirring. The causality here is that thermal energy is required to overcome the

activation energy for both Schiff base formation and the subsequent cyclization.
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Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC)

using an appropriate eluent system (e.g., ethyl acetate:hexane, 1:2 v/v). The disappearance

of the starting diamine spot indicates reaction completion, typically within 2-4 hours.

Work-up and Isolation: Once complete, cool the reaction mixture to room temperature and

pour it into ice-cold water (approx. 100 mL). This step is crucial as the organic product is

typically insoluble in water, causing it to precipitate out while the inorganic catalyst and any

water-soluble byproducts remain in the aqueous phase.

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with

cold water to remove residual impurities.

Drying and Characterization: Dry the purified product under vacuum. The final product can

be further purified by recrystallization from ethanol if necessary to achieve high analytical

purity. Characterize the final compound using NMR, MS, and IR spectroscopy.

Analytical and Spectroscopic Profile
While an actual spectrum should be run for each batch, the expected spectroscopic data

provides a baseline for characterization. The data below is inferred from the known structure

and analogous compounds.[12][13][14]
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Analysis Expected Observations

¹H NMR

Aromatic protons (approx. 6.5-7.5 ppm) will

show complex splitting patterns due to H-H and

H-F coupling. Two broad singlets for the amine

(-NH₂) protons (approx. 3.5-5.0 ppm), which

may exchange with D₂O.

¹³C NMR

Aromatic carbons (approx. 110-150 ppm). The

carbon directly bonded to fluorine will appear as

a doublet with a large coupling constant (¹JCF ≈

240-250 Hz). Other aromatic carbons will show

smaller C-F couplings.

¹⁹F NMR
A single resonance, characteristic of the aryl-

fluoride environment.

IR Spectroscopy

N-H stretching (approx. 3300-3500 cm⁻¹), C=C

aromatic stretching (approx. 1450-1600 cm⁻¹),

and a strong C-F stretching band (approx. 1200-

1300 cm⁻¹).

Safety, Handling, and Storage
Proper handling of 3-Fluorobenzene-1,2-diamine is essential due to its potential hazards.[4]

[15]

GHS Hazard Information
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Hazard Class GHS Statement Pictogram

Acute Toxicity

H302: Harmful if swallowed.

H312: Harmful in contact with

skin. H332: Harmful if inhaled.

GHS07 (Exclamation Mark)

Skin Irritation H315: Causes skin irritation. GHS07 (Exclamation Mark)

Eye Irritation
H319: Causes serious eye

irritation.
GHS07 (Exclamation Mark)

Respiratory Irritation
H335: May cause respiratory

irritation.
GHS07 (Exclamation Mark)

Mutagenicity
H341: Suspected of causing

genetic defects.
GHS08 (Health Hazard)

Data compiled from multiple sources.[1][3][4]

Handling and Storage Recommendations
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[15]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields or goggles, and a lab coat.[16][17]

Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert

atmosphere.[3] This compound can be sensitive to light and air.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
3-Fluorobenzene-1,2-diamine (CAS 18645-88-0) is more than a mere chemical reagent; it is

an enabling tool for innovation in medicinal and materials chemistry. Its well-defined reactivity,

centered on the synthesis of the privileged benzimidazole scaffold, combined with the strategic

physicochemical advantages conferred by its fluorine substituent, ensures its continued and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://store.apolloscientific.co.uk/product/3-fluorobenzene-12-diamine
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d700259?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorobenzene-1_2-diamine
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA13977~~PDF~~MTR~~CGV4~~EN~~2025-09-22%2023:18:45~~4-Fluoro-o-phenylenediamine~~
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=3600%2F3630-7-73.pdf
https://www.fishersci.com/store/msds?partNumber=AC119345000&countryCode=US&language=en
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d700259?context=bbe
https://www.benchchem.com/product/b095444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


expanding role in the development of next-generation pharmaceuticals and functional

materials. A thorough understanding of its properties, safe handling procedures, and reaction

mechanisms is the foundation for leveraging its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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